Dilmapimod

Content Navigation

CAS Number

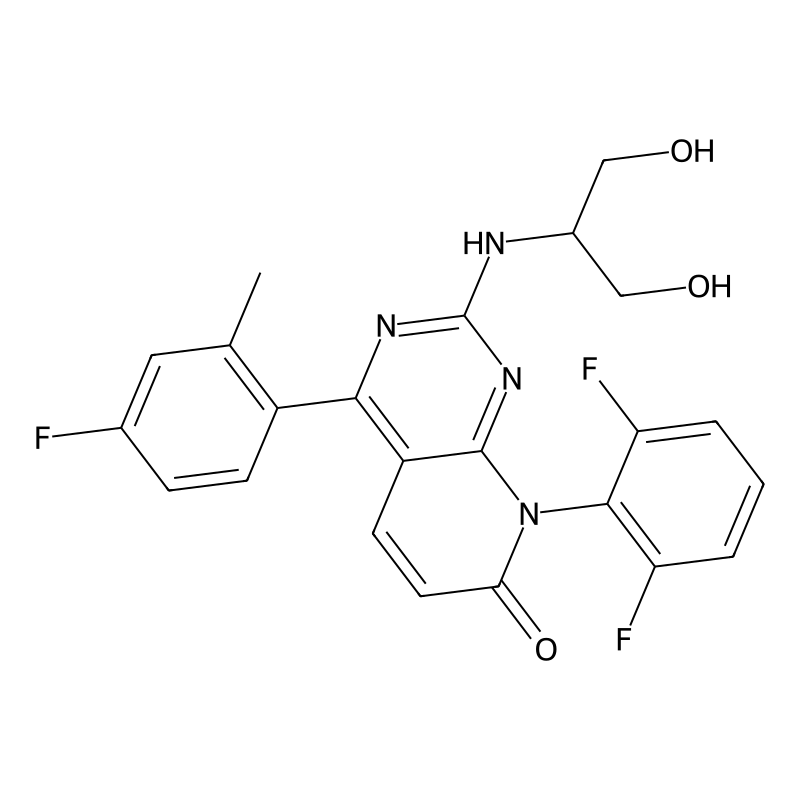

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dilmapimod mechanism of action p38 MAPK inhibition

Mechanism of Action and Signaling Pathway

The therapeutic effect of dilmapimod stems from its direct inhibition of the p38 MAPK signaling pathway, a central mediator of the inflammatory response.

- Target Binding: this compound acts as a potent inhibitor of p38α MAPK (MAPK14), binding to the kinase and preventing its activation [1] [2].

- Downstream Effects: The p38 MAPK pathway is crucial for the synthesis and regulation of pro-inflammatory cytokines in response to cellular stress and inflammatory stimuli [3]. By inhibiting p38α, this compound significantly reduces the levels of key drivers of inflammation, such as TNFα, IL-1β, and IL-6 [1].

- Therapeutic Rationale: In diseases like Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), TNFα blockade is a validated therapeutic strategy. p38α inhibition offers a broader anti-inflammatory effect by targeting multiple cytokines, which may provide additional therapeutic efficacy [1]. This mechanism is also considered plausible for mitigating cytokine storms in severe COVID-19 [4].

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

p38 MAPK Pathway and this compound Inhibition. This compound binds to and inhibits p38α, blocking the production of pro-inflammatory cytokines.

Key Experimental Data and Clinical Evidence

This compound has been evaluated in various clinical and experimental settings, providing evidence for its pharmacological effects.

- Neuropathic Pain: A randomized, double-blind, placebo-controlled, cross-over trial in patients with nerve trauma or compression demonstrated that oral this compound (15 mg/day for 2 weeks) led to a statistically significant reduction in the average daily pain score compared to placebo [5].

- Pharmacokinetics in Trauma Patients: A population pharmacokinetic study of this compound administered intravenously to severe trauma patients at risk for ARDS showed that its plasma concentration-time profile is best described by a three-compartment model [6].

- Pharmacodynamics and Biomarker Response: The same trauma study explored the relationship between this compound concentration and C-reactive protein, a systemic inflammation biomarker. The CRP profile after injury was described by an indirect response model. While data exploration indicated a trend of this compound inhibiting CRP production, the effect was not statistically significant with the small dataset [6].

Methodological Overview of Key Experiments

For research purposes, the following table summarizes the methodologies from pivotal studies on this compound.

| Study Focus | Experimental Model / Population | Key Methodology Details |

|---|

| Clinical Efficacy (Neuropathic Pain) [5] | 50 patients with neuropathic pain from nerve trauma, radiculopathy, or carpal tunnel syndrome. | Design: Multicenter, double-blind, placebo-controlled, two-period cross-over trial. Intervention: Oral this compound vs. placebo, twice daily for 2 weeks. Primary Endpoint: Change in average daily pain score (11-point NRS) in the second week of treatment. | | Population PK/PD (Trauma/ARDS) [6] | 57 severe trauma patients (non-head injury) at risk for ARDS. | Design: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study. Intervention: IV this compound (3, 7.5, or 10 mg) or placebo over 4 or 24 hrs for 3 days. Analysis: Population PK model developed using NONMEM. PD analysis used an indirect response model for CRP. | | In Vitro & Mechanism [1] [2] | Cellular assays. | this compound identified as a potent p38 MAPK inhibitor. Its effect on inhibiting pro-inflammatory cytokine production has been evaluated in various disease models [1]. |

Research and Development Context

Understanding this compound's place in the broader field of p38 MAPK inhibition provides valuable insight.

- The p38 MAPK Family: The p38 family consists of four kinases (p38α, β, γ, δ). p38α is the most studied and is involved in the cellular response to nearly all stressful and inflammatory stimuli [3]. This compound is part of a class of cytokine-suppressive anti-inflammatory drugs that target this pathway [5].

- Comparative Drug Development: Other p38 inhibitors, like losmapimod, have also been developed and tested for conditions including acute coronary syndrome and facioscapulohumeral muscular dystrophy (FSHD), highlighting the continued interest in this target despite challenges in drug development [7].

- Therapeutic Challenges: The development of p38 MAPK inhibitors has been historically hindered by issues such as liver toxicity, which has also been a consideration for this compound [1].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound (SB-681323) | p38 MAPK inhibitor | Mechanism [selleckchem.com]

- 3. An overview of mammalian p38 mitogen-activated protein ... [pmc.ncbi.nlm.nih.gov]

- 4. Implications for COVID-19-Induced Cytokine Storm [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics and Pharmacodynamics Modelling of... [link.springer.com]

- 7. Safety and efficacy of losmapimod in facioscapulohumeral ... [sciencedirect.com]

Mechanism of Action and Pharmacology

Dilmapimod acts by inhibiting the p38 MAPK, a key intracellular signaling pathway that regulates the synthesis of pro-inflammatory cytokines in response to extracellular stimuli [1] [2]. The table below summarizes its core pharmacological profile.

| Aspect | Description |

|---|---|

| Molecular Target | p38 mitogen-activated protein kinase (MAPK) [3] [4] [2] |

| Primary Mechanism | Inhibition of p38 MAPK signaling, leading to reduced transcription and synthesis of pro-inflammatory mediators [1] [2]. |

| Key Biomarker Effects | • Significantly reduces sorbitol-induced phosphorylation of heat shock protein 27 (pHSP27) [3]. • Suppresses lipopolysaccharide-induced TNF-α production [3]. • Modulates systemic inflammation biomarkers like C-reactive protein (CRP) and fibrinogen [1] [5]. | | Key Differentiator | Provides potent inhibition of the p38 pathway, a mechanism distinct from steroids like prednisolone [3]. |

Technical and Clinical Data from Key Studies

Clinical trials have demonstrated the target engagement and potential therapeutic effects of this compound across different patient populations.

Biomarker Inhibition in COPD Patients

A randomized, placebo-controlled, crossover study in COPD patients assessed the effects of single oral doses of this compound (7.5 mg and 25 mg) on blood biomarkers [3].

- Experimental Protocol: Patients received single oral doses of this compound or placebo. Blood samples were collected pre-dose and at 1, 2, 6, and 24 hours post-dose [3].

- Key Measurements:

- p38 Pathway Activation: Whole blood was stimulated with sorbitol ex vivo, and levels of phosphorylated heat shock protein 27 (pHSP27) were measured.

- Cytokine Production: Whole blood was stimulated with lipopolysaccharide (LPS) ex vivo, and TNF-α production was quantified [3].

- Results Summary: The quantitative results from this study are summarized in the table below.

| Treatment | Reduction in WM pHSP27 (0-6h) | Reduction in WM TNF-α (0-24h) |

|---|---|---|

| This compound 7.5 mg | ~58% (vs. placebo, ( p < 0.0001 )) | 33.4% (vs. placebo, ( p = 0.02 )) |

| This compound 25 mg | ~58% (vs. placebo, ( p < 0.0001 )) | 40% (vs. placebo, ( p = 0.005 )) |

| Prednisolone 30 mg | Not Significant | 81.5% (vs. placebo, ( p < 0.0001 )) |

Efficacy in Neuropathic Pain

An exploratory, double-blind, placebo-controlled, cross-over trial evaluated this compound (15 mg/day) over two weeks in patients with neuropathic pain from nerve trauma or compression [4].

- Experimental Protocol: 50 patients received oral this compound and placebo twice daily for two weeks each, with a washout period in between. Efficacy was assessed using an 11-point numerical rating scale (NRS) for pain [4].

- Key Endpoint: The primary endpoint was the average daily pain score during the second week of treatment [4].

- Results: this compound treatment resulted in a statistically significant reduction in the average daily pain score compared to placebo, with a mean difference of 0.80 points on the NRS (95% CI: 0.28, 1.33; ( p = 0.0034 )) [4].

Gene Expression Analysis

A gene expression analysis on blood and sputum samples from COPD patients treated with a single 25 mg dose of this compound identified specific inflammatory pathways affected by p38 inhibition [1].

- Experimental Protocol: Blood and induced sputum samples were collected from patients. RNA was extracted and analyzed using whole-genome microarrays and real-time PCR [1].

- Findings: Pathway analysis indicated that genes such as STAT1, MMP-9, CAV1, and IL-1β were regulated by this compound and could influence fibrinogen levels, while IL-1β was also linked to effects on CRP levels [1].

Pharmacokinetics and Physicochemical Properties

The following table consolidates key chemical, in-vitro, and pharmacokinetic data for this compound.

| Property | Details |

|---|---|

| Molecular Formula | C23H19F3N4O3 [6] [2] [7] |

| Molecular Weight | 456.42 g/mol [6] [8] [7] |

| CAS Registry Number | 444606-18-2 [6] [2] [7] |

| In Vitro Solubility | DMSO: 91 - 125 mg/mL (199.37 - 273.87 mM) [6] [8] |

| Storage (for research) | -20°C, powder form [8] |

| IV Pharmacokinetics | In trauma patients, plasma concentration-time profile is described by a 3-compartment model. Population clearance is 35.87 L/h, and steady-state volume of distribution (Vss) is 160 L [5]. |

Experimental Protocol Summary

For researchers looking to design experiments, here is a consolidated view of key methodologies from the clinical studies.

- In-Vitro Biomarker Assay (Whole Blood):

- Sample Collection: Collect whole blood from subjects pre- and post-dose.

- Stimulation: Stimulate samples with sorbitol (for pHSP27 measurement) or lipopolysaccharide (LPS for TNF-α production).

- Analysis: Quantify pHSP27 levels or TNF-α concentration using appropriate immunoassays [3].

- In-Vivo Clinical Trial (Oral Dosing):

- Design: Randomized, double-blind, placebo-controlled, crossover study.

- Dosing: Single oral doses (e.g., 7.5 mg, 25 mg).

- Biofluid Sampling: Serial blood sampling (e.g., pre-dose, 1, 2, 6, 24 hours post-dose). Sputum can be induced at specific time points (e.g., 2 hours post-dose) [3] [1].

- Endpoint Analysis: Measure target biomarkers (pHSP27, TNF-α) or pain scores (NRS) as described [3] [4].

Signaling Pathway Workflow

The diagram below illustrates the mechanism of action of this compound and the experimental workflow for assessing its effect, based on the described studies.

This diagram shows that this compound inhibits the p38 MAPK node, blocking the downstream production of inflammatory mediators. The ex-vivo assays (pHSP27 and TNF-α) directly measure this inhibitory effect.

Conclusion and Status

This compound is a potent and well-characterified p38 MAPK inhibitor that has demonstrated target engagement and biological activity in clinical settings. Its ability to modulate key inflammatory biomarkers and show efficacy in neuropathic pain supports its potential as an anti-inflammatory therapeutic [3] [4]. According to DrugBank, this compound remains an investigational drug that has been studied in clinical trials for conditions including COPD, neuropathic pain, rheumatoid arthritis, and acute respiratory distress syndrome (ARDS), but it is not an approved medication [2].

References

- 1. Gene expression changes caused by the p38 MAPK inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. A randomized, placebo-controlled study of the effects ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. This compound (SB-681323) | p38 MAPK Inhibitor [medchemexpress.com]

- 7. SB-681323 | 444606-18-2 [chemicalbook.com]

- 8. This compound (SB-681323) | p38 MAPK inhibitor | Mechanism [selleckchem.com]

Dilmapimod p38 mitogen-activated protein kinase inhibitor

Dilmapimod Overview and Mechanism of Action

The table below summarizes the core characteristics of this compound.

| Attribute | Description |

|---|---|

| Generic Name | This compound [1] |

| Molecular Target | p38 mitogen-activated protein kinase (MAPK), specifically MAPK14 (p38α) [2] [1] |

| Mechanism of Action | Small molecule inhibitor of the p38 MAPK intracellular signaling pathway, reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators [2] [1] |

| Chemical Formula | C({23})H({19})F({3})N({4})O(_{3}) [1] |

| DrugBank Accession Number | DB12140 [1] |

| Therapeutic Areas | Chronic Obstructive Pulmonary Disease (COPD), Neuropathic Pain, Acute Respiratory Distress Syndrome (ARDS), Rheumatoid Arthritis (investigational) [3] [1] |

Summary of Clinical Trial Findings

This compound has been evaluated in multiple clinical trials for different inflammatory conditions. The table below synthesizes key findings from these studies.

| Condition / Study | Study Design | Key Findings |

|---|---|---|

| COPD [2] [4] | Randomized, placebo-controlled trial in 17 COPD patients; single 25 mg oral dose. | Reduced systemic inflammation biomarkers; modulated gene expression in blood/sputum (STAT1, MMP-9, CAV1, IL-1β) linked to fibrinogen/CRP regulation [2] [4]. |

| Neuropathic Pain [3] [5] | Randomized, double-blind, placebo-controlled, crossover trial in 50 patients with nerve injury; 15 mg/day oral for 2 weeks. | Statistically significant reduction in average daily pain score vs. placebo (0.80-point difference on NRS); well-tolerated [3]. |

| ARDS Risk (Severe Trauma) [6] [7] | Randomized, double-blind, placebo-controlled phase IIa in 77 severe trauma patients; IV infusion for 3 days. | Well-tolerated; 24-hour 10 mg infusion showed favorable PK profile and largest reductions in IL-6, CRP, IL-8, sTNF-R1 vs. placebo [6] [7]. |

Quantitative Pharmacokinetic and Pharmacodynamic Data

Population pharmacokinetic modeling in severe trauma patients characterized the drug's profile, with body mass index (BMI) identified as a significant covariate [7].

| Pharmacokinetic Parameter | Value (Population Mean) |

|---|---|

| Clearance (CL) | 35.87 L/h [7] |

| Volume of Distribution at Steady State (V~ss~) | 160 L [7] |

| Significant Covariate | Body Mass Index (BMI) - Increased CL and inter-compartment clearance (Q2) [7] |

| Key Pharmacodynamic Effect | Trend of inhibiting C-Reactive Protein (CRP) production; described by an indirect response model [7] |

Detailed Experimental Protocols

For researchers, understanding the methodologies used to study this compound's effects is crucial. Here are detailed protocols from key studies.

Gene Expression Analysis in a COPD Clinical Trial

This protocol outlines the process for analyzing gene expression changes in blood and sputum samples from a clinical trial [2].

- Sample Collection: Whole blood was collected in PAXgene blood RNA tubes. Induced sputum samples were processed using dithiothreitol (DTT), and cells were collected in TRIZOL [2].

- RNA Extraction and Quality Control: RNA was robotically extracted. Quality was assessed using A260/A280 ratios and an Agilent Bioanalyzer to check ribosomal RNA band ratios (28s/18s) [2].

- Whole-Genome Microarray:

- Amplification and Labeling: 50 ng of total RNA was converted to amplified antisense cDNA using the NuGEN Ovation RNA Amplification System V2. The cDNA was fragmented and biotin-labeled using the FL-Ovation cDNA Biotin Module V2 [2].

- Hybridization and Scanning: Labeled samples were hybridized to Affymetrix Human Genome HG-U133plus2 GeneChips. Arrays were washed and scanned on GeneChip 3000 scanners [2].

- Real-Time PCR Validation: Selected genes (CCL5, IL-1β, IL-6, etc.) were measured using TaqMan or SYBR Green assays. RNA was reverse-transcribed to cDNA, and results were normalized to housekeeper genes (RL19, GAPDH, etc.) [2].

Target Engagement Analysis via Thermal Proteome Profiling (TPP)

This methodology, used for the related p38 inhibitor losmapimod, is highly relevant for deconvoluting this compound's targets [8]. The workflow below outlines the key steps in the DIA-based TPP protocol for detecting target engagement, adapted from the studies on losmapimod [8].

- Cell Treatment and Heating: Acute myeloid leukemia cells (THP-1) are treated with the compound of interest (e.g., 1 µM losmapimod) or vehicle. Intact cells or cell lysates are aliquoted and heated across a range of temperatures (e.g., from 40°C to 65°C) [8].

- Sample Preparation for MS:

- Lysis and Digestion: Heated samples are lysed, and insoluble aggregates are removed. The soluble protein fraction is digested with trypsin [8].

- Label-Free Quantification: Unlike TMT-based methods, this protocol uses data-independent acquisition (DIA) mass spectrometry for label-free quantification, which is more cost-effective and reduces missing values [8].

- Data Analysis:

- Protein Quantification: The DIA data are analyzed using library-free mode in DIA-NN software to quantify protein abundance across all temperatures [8].

- Melting Curve Analysis: Melting curves are generated for each protein. A significant rightward shift in the melting curve (increased thermal stability) in the drug-treated condition compared to the vehicle indicates direct target engagement [8].

- Hit Confirmation: The known target, MAPK14 (p38α), and its downstream substrates like MAPKAPK3, serve as positive controls for validating the assay [8].

p38 MAPK Signaling Pathway and Role of Inhibitors

The following diagram illustrates the core p38 MAPK signaling pathway, which is central to this compound's mechanism of action.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Gene expression changes caused by the p MAPK inhibitor... 38 [pmc.ncbi.nlm.nih.gov]

- 3. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression changes caused by the p38 MAPK ... [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK inhibitor shows promise in clinical trial ... [nature.com]

- 6. A Randomized Dose-Escalation Study of the Safety and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics and Pharmacodynamics Modelling of... [link.springer.com]

- 8. Comparison of Quantitative Mass Spectrometric Methods ... [pmc.ncbi.nlm.nih.gov]

Dilmapimod inflammatory cytokine suppression

Mechanism of Action and Signaling Pathway

Dilmapimod (SB-681323) is a selective inhibitor of p38 MAPK, specifically the p38α isoforma, which is a central node in the intracellular signaling network that responds to extracellular stressors and immune stimuli [1] [2].

- Target and Action: The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14), commonly known as p38α. It acts as an inhibitor of this kinase [1].

- Upstream Activators: The p38 MAPK pathway is activated by various stimuli, including pro-inflammatory cytokines (e.g., TNF-α), Toll-like receptor (TLR) agonists, and cellular stress signals [3] [4].

- Downstream Effects: Once activated, p38 MAPK phosphorylates numerous substrates, including transcription factors and other kinases. This leads to:

- Net Effect: By inhibiting p38α, this compound reduces the synthesis and release of these key pro-inflammatory cytokines and chemokines. This action attenuates cellular infiltration into inflamed tissues and reduces local damage [1]. In diseases like Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), this mechanism offers therapeutic potential by blocking TNF-α, IL-1β, and IL-6 signaling [1].

The diagram below illustrates the core signaling pathway and the point of inhibition by this compound:

This compound inhibits p38α MAPK, suppressing cytokine production.

Clinical Trial Data and Quantitative Outcomes

This compound has been evaluated in several Phase II clinical trials across different inflammatory conditions. The tables below summarize key quantitative data from these studies on its anti-inflammatory activity and pharmacokinetics.

Table 1: Anti-inflammatory Biomarker Changes in Clinical Trials

| Clinical Condition | Dosing Regimen | Key Biomarker Changes vs. Placebo | Study Reference |

|---|

| Severe Trauma (at risk for ARDS) | 10 mg IV, 24-hour infusion, for 3 days | - IL-6: Consistently lower (ratio < 1)

- CRP: Reduced

- IL-8: Significantly lower (early in treatment)

- sTNFR1: Significantly lower [5]. | Crit Care Med. 2015 [5] | | COPD | Single oral dose (25 mg) | - CRP: Reduction associated with modulation of IL-1β.

- Fibrinogen: Reduction linked to changes in STAT1, MMP-9, CAV1, IL-1β [3] [4]. | Pharmacol Res Perspect. 2015 [3] [4] | | Neuropathic Pain | Oral (15 mg/day) for 2 weeks | - Average Daily Pain Score: Significant reduction of 0.80 points on NRS (95% CI: 0.28, 1.33; p=0.0034) [6]. | Eur J Pain. 2011 [6] |

Table 2: Selected Pharmacokinetic and Dosing Data

| Parameter | Cohort 1 | Cohort 2 | Cohort 3 | Cohort 4 |

|---|---|---|---|---|

| Dose/Infusion Time | 3 mg / 4 hrs | 7.5 mg / 24 hrs | 7.5 mg / 4 hrs | 10 mg / 24 hrs |

| Primary PK Finding | - | - | - | Most favorable PK profile; maintained consistent plasma levels [5]. |

| Anti-inflammatory Activity | Modest effect | Modest effect | - | Strongest effect on biomarkers (IL-6, CRP, IL-8, sTNFR1) [5]. |

Experimental Protocols for Key Assays

For researchers aiming to investigate p38 MAPK inhibition, the following summarizes key methodologies from the cited studies.

1. Clinical Trial Protocol for Severe Trauma

- Design: A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study [5].

- Population: Patients with an Injury Severity Score (ISS) >16 (excluding severe head trauma), enrolled within 26 hours of injury [5].

- Dosing Cohorts:

- Cohort 1: 3 mg IV this compound over 4 hours.

- Cohort 2: 7.5 mg IV this compound over 24 hours.

- Cohort 3: 7.5 mg IV this compound over 4 hours.

- Cohort 4: 10 mg IV this compound over 24 hours.

- All regimens were administered daily for 3 consecutive days [5].

- Endpoint Measurements:

2. Gene Expression Analysis in COPD

- Sample Collection: Whole blood was collected in PAXgene tubes for RNA stabilization, and induced sputum cells were collected in TRIZol [4].

- RNA Processing: RNA was extracted robotically, and quality was assessed via spectrophotometry and bioanalyzer [4].

- Microarray Analysis:

- Amplification: 50 ng of total RNA was converted to cDNA using the NuGEN Ovation RNA Amplification System V2.

- Chip Hybridization: Amplified, fragmented, and biotin-labeled cDNA was hybridized to Affymetrix Human Genome HG-U133 Plus 2.0 arrays.

- Quality Control: Arrays were washed, scanned, and quality-checked using GCOS software [4].

- Real-Time PCR Validation:

- Selected genes (e.g.,

IL1B,IL6,TNF,CCL5,MMP9) were analyzed using TaqMan or SYBR Green assays. - Data was normalized to housekeeping genes (

RL19,GAPDH,β-actin,cyclophilin) [4].

- Selected genes (e.g.,

3. In Vitro Target Engagement Assay

- Readout: Inhibition of sorbitol-induced phosphorylation of Heat Shock Protein 27 (pHSP27) in whole blood. This serves as a direct marker of p38 MAPK pathway activity [2].

- Application: This ex vivo biomarker was used to confirm target engagement in the clinical trial of this compound in COPD patients [4].

Drug Development Status and Context

Despite promising anti-inflammatory activity in Phase II trials, this compound's overall development status appears to be discontinued after Phase III [7]. This reflects a broader historical challenge in the development of p38 MAPK inhibitors, which has often been hindered by toxicity concerns, particularly liver toxicity, and insufficient efficacy in larger trials [1] [7]. This context is crucial for researchers exploring this drug class.

Key Insights for Research and Development

The data on this compound offers several valuable lessons for developing anti-inflammatory therapies:

- Biomarker-Driven Development: The studies demonstrate the critical role of PK/PD modeling and biomarker monitoring (e.g., IL-6, CRP, pHSP27) in early-phase trials to establish proof-of-biology and guide dose selection [5] [4].

- Challenges of p38 Inhibition: this compound's trajectory underscores the persistent hurdles with p38 inhibitors. Future research may need to focus on improved safety profiles, intermittent dosing, or combinations with other anti-inflammatory agents to achieve a viable therapeutic window.

- Repurposing Potential: The mechanistic understanding of this compound could inform its investigation in other conditions driven by p38 MAPK activation, though its discontinued status requires consideration.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. (SB-681323) | p38 MAPK... | InvivoChem this compound [invivochem.com]

- 3. Gene expression changes caused by the p38 MAPK ... [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression changes caused by the p38 MAPK inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Dose-Escalation Study of the Safety and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Dilmapimod preclinical studies evidence

Dilmapimod Technical Summary

| Aspect | Details |

|---|---|

| Drug Name | This compound (SB-681323) [1] |

| Drug Type | Small molecule [1] [2] |

| Mechanism of Action | Potent, selective, reversible inhibitor of p38α MAPK (Mitogen-activated protein kinase) [1] [3] |

| Primary Targets & Downstream Effects | Inhibits p38 MAPK, reducing production of pro-inflammatory cytokines and mediators (e.g., TNF-α, IL-1β, IL-6) and cellular infiltration to inflammation sites [1] [3]. |

| Key Clinical Findings | • Neuropathic Pain: Significant reduction in average daily pain score vs. placebo (0.80 points on NRS, p=0.0034) in nerve injury patients [3] [4]. • COPD: Modulated gene expression (STAT1, MMP-9, CAV1, IL-1β) in blood/sputum, influencing inflammatory biomarkers CRP/fibrinogen [5] [6]. • Inflammation: Reduced LPS-induced TNF-α production and pHSP-27 (p38 pathway biomarker) in clinical studies [3]. | | Reported Status | Investigational; highest phase reported as "Discontinued Phase 3" for Coronary Artery Disease [1] [2]. |

Detailed Experimental Evidence & Protocols

The most robust evidence for this compound comes from early clinical trials. Here are the methodologies from key studies.

Neuropathic Pain Clinical Trial (Phase 2)

This study provides the clearest evidence of biological activity and efficacy in humans [3] [4].

- Study Design: Multicenter, double-blind, placebo-controlled, two-period crossover trial.

- Participants: 50 patients with chronic neuropathic pain due to nerve trauma, radiculopathy, or carpal tunnel syndrome.

- Intervention: Oral this compound (7.5 mg or 15 mg per day) versus placebo, each administered for two weeks with a 2-4 week washout period between treatments.

- Primary Endpoint: Change in the average daily pain intensity score during the second week of treatment, measured using an 11-point Numerical Rating Scale (NRS).

- Key Efficacy Result: The 15 mg/day dose showed a statistically significant reduction in pain score compared to placebo (mean difference: 0.80; 95% CI: 0.28, 1.33; p=0.0034) [3] [4].

- Safety: The drug was reported to be well-tolerated with no clinically relevant safety findings.

COPD Biomarker & Gene Expression Study

This study detailed the effects of this compound on inflammatory pathways using biomarker and gene expression analysis [5] [6].

- Study Design: Randomized, placebo-controlled clinical trial.

- Participants: 17 COPD patients with post-bronchodilator FEV1 >50% and <80% predicted, and serum CRP ≥ 1 mg/L.

- Intervention: A single oral dose of this compound 25 mg versus placebo.

- Sampling: Blood and induced sputum samples collected at pre-dose and several time points post-dose.

- Methodologies:

- Whole-Genome Microarray Analysis: RNA from whole blood was extracted, amplified, and hybridized to Affymetrix Human Genome HG-U133plus2 GeneChips to assess global gene expression changes [5].

- Real-time PCR: Validated expression of specific inflammatory genes (e.g., CCL5, IL-1β, IL-6, IL-8, MMP-9, TNF-α) in blood and sputum [5].

- Key Findings: Pathway analysis identified STAT1, MMP-9, CAV1, and IL-1β as key genes regulated by this compound that influence fibrinogen levels, while IL-1β was linked to CRP level changes [5] [6].

p38 MAPK Signaling and this compound's Action

The following diagram illustrates the core signaling pathway that this compound inhibits, based on the described mechanism of action.

p38 MAPK pathway and this compound's inhibitory mechanism of action.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [sciencedirect.com]

- 4. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Gene expression changes caused by the p38 MAPK inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression changes caused by the p38 MAPK ... [pubmed.ncbi.nlm.nih.gov]

Dilmapimod pharmacokinetics three-compartment model

Drug Background and Study Overview

Dilmapimod is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for its anti-inflammatory effects, including in patients with severe trauma at risk for developing Acute Respiratory Distress Syndrome (ARDS) [1] [2].

The data comes from a phase IIa, randomised, double-blind, placebo-controlled study (ClinicalTrials.gov Identifier: NCT00996840). The population pharmacokinetic (PopPK) analysis was performed using NONMEM software, and the model was developed using 471 this compound concentration records from 57 subjects [1] [3] [2].

Three-Compartment Model & Quantitative Parameters

The plasma concentration-time profile of intravenously administered this compound was best described by a three-compartment model with zero-order input and first-order elimination [1] [3]. The table below summarizes the core model parameters and the quantitative impact of Body Mass Index (BMI):

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Clearance | CL | 35.87 L/h | Population typical value [1] |

| Steady-State Volume of Distribution | Vss | 160 L | Sum of Vc, V2, and V3 [1] |

| BMI on Clearance | ΔCL/ΔBMI | +1.79 L/h | Increase per 1 kg/m² BMI increase [1] [3] |

| BMI on Inter-compartment Clearance | ΔQ2/ΔBMI | +0.52 L/h | Increase per 1 kg/m² BMI increase [1] [3] |

The model described that after IV dosing, this compound was quickly distributed to peripheral compartments and then slowly eliminated in a multi-exponential manner. The plasma concentration increased approximately proportionally with the dose [1] [3].

Detailed Experimental Protocol

For a comprehensive understanding, here are the key methodological details from the study:

Study Design & Dosing: The study included four cohorts with different dosing regimens [3] [2]:

- Cohort 1: 3 mg IV over 4 hours.

- Cohort 2: 7.5 mg IV over 24 hours.

- Cohort 3: 7.5 mg IV over 4 hours.

- Cohort 4: 10 mg IV over 24 hours. Dosing was for 3 consecutive days. A follow-up visit was conducted on day 7.

-

- For 4-hour infusion (Cohorts 1 & 3): Samples on Day 1 (pre-dose, 4, 4.25, 5, 8, 12h), pre-dose on Days 2 & 3, and 24h post-third dose.

- For 24-hour infusion (Cohorts 2 & 4): Pre-dose on Days 1 & 2; on Day 3 (pre-dose, 24h, 24h10min, 24h45min, 27h, 34h, 40h, 48h).

-

- PK Assay: this compound in human plasma was quantified using a validated protein precipitation method followed by HPLC-MS/MS. The lower limit of quantification (LLOQ) was 0.1 ng/mL, and the higher limit was 100 ng/mL.

- PD Assay (for CRP): Human serum CRP levels were quantified using an immunoturbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L.

Dataset and Outliers: Two outlier subjects were excluded from the model. Their concentration range over the sampling interval was over ten times greater than the majority of subjects. Inclusion caused model minimization failure [3].

Pharmacodynamics and Model Visualization

The study also explored the relationship between this compound concentration and the pharmacodynamic (PD) biomarker, C-reactive protein (CRP) [1] [2].

- PD Model: The CRP profile post-injury was described by an indirect response model. There was a sharp increase in CRP following trauma, which then slowly diminished [1] [3].

- Drug Effect: Data exploration indicated a potential trend of this compound inhibiting the production of CRP. However, in this specific dataset, the effect did not show a statistically significant improvement in the PK/PD model [1] [2].

The diagram below illustrates the structural components of the final population pharmacokinetic model for this compound.

Diagram of the three-compartment PK model for intravenous this compound, showing covariates [1] [3] [2].

Summary for Research Professionals

- Model Adequacy: The developed three-compartment model adequately characterized this compound's PK in severe trauma patients. Body Mass Index (BMI) was identified as a statistically significant covariate on both clearance (CL) and inter-compartmental clearance (Q2) [1] [2].

- Clinical Relevance: The PopPK analysis provides a robust foundation for understanding this compound disposition in a critically ill population. The quantified effect of BMI is crucial for considering individualized dosing strategies in future clinical developments [1].

- Pharmacodynamic Insight: While a definitive concentration-effect relationship for CRP inhibition was not established in this analysis, the indirect response model successfully characterized the placebo (disease) response, and a positive trend was noted [1] [3].

References

Dilmapimod body mass index BMI effect pharmacokinetics

Quantitative Pharmacokinetic Data and BMI Impact

The table below summarizes the core population pharmacokinetic parameters of dilmapimod and the quantified effect of BMI, based on a study in severe trauma patients at risk for Acute Respiratory Distress Syndrome (ARDS) [1] [2].

| Parameter | Symbol | Base Value | BMI Effect |

|---|---|---|---|

| Structural Model | - | Three-compartment | [1] [2] |

| Clearance | CL | 35.87 L/h | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |

| Inter-compartment Clearance | Q2 | Reported in model | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |

| Steady-State Volume of Distribution | Vss | 160 L | Not a significant covariate [1] [2] |

This data indicates that for patients with higher BMI, this compound is cleared from the body at a faster rate. This has direct implications for dosing strategies to ensure maintained therapeutic exposure.

Experimental Protocol & Workflow

The following diagram and description outline the key methodology from the referenced population PK study.

Overview of the population PK/PD study design and analysis workflow.

Detailed Methodology

- Study Design: A phase IIa, randomized, double-blind, placebo-controlled study was conducted (ClinicalTrials.gov Identifier: NCT00996840) [2]. The study enrolled severe trauma patients (exclusive of head injury) within 24-26 hours post-injury [2].

- Dosing and Sampling: Patients received intravenous this compound in one of four regimens (3 mg over 4 hours, 7.5 mg over 24 hours, 7.5 mg over 4 hours, or 10 mg over 24 hours) for 3 consecutive days [2]. Blood samples for PK analysis were collected at predefined times pre- and post-dose, and PD samples for C-reactive protein (CRP) analysis were also collected [2].

- Bioanalytical Methods:

- PK Assay: this compound plasma concentrations were quantified using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method with a lower limit of quantification of 0.1 ng/mL [2].

- PD Assay: Serum CRP levels were measured using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L [2].

- Software and Modeling:

- Software: All population PK and PK/PD modeling was performed using NONMEM software [1] [2].

- Base PK Model: A three-compartment structural model with zero-order input and first-order elimination best described the this compound concentration-time data [2].

- Covariate Model: Covariates, including BMI, were tested on PK parameters using a stepwise approach. The effect of BMI on CL and Q2 was incorporated into the final model [1] [2].

- PK/PD Model: The time course of CRP was described using an indirect response model. The potential effect of this compound concentration on inhibiting CRP production was explored [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response [3] [4]. The following diagram illustrates its mechanism.

This compound inhibits p38 MAPK, reducing production of pro-inflammatory cytokines.

This mechanism is the basis for its investigation in inflammatory conditions like ARDS, rheumatoid arthritis, and neuropathic pain [1] [3] [5]. By inhibiting p38 MAPK, this compound reduces the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which subsequently leads to a reduction in systemic biomarkers like CRP [3] [4].

Key Takeaways for Researchers

- Clinical Relevance: The positive correlation between BMI and clearance suggests that higher body weight may require adjusted dosing regimens to achieve equivalent drug exposure, a common consideration in critical care [6].

- Modeling Informed Development: The application of population PK/PD modeling in a small, critically ill patient population demonstrates a robust approach to quantifying variability and identifying important covariates early in drug development [1] [2].

- Biomarker Strategy: The use of CRP as a systemic PD biomarker, modeled with an indirect response framework, provides a template for evaluating the pharmacological effect of anti-inflammatory drugs in complex clinical settings [1].

References

- 1. Population Pharmacokinetics and Pharmacodynamics Modelling of... [pubmed.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. (SB-681323) | p38 MAPK... | InvivoChem this compound [invivochem.com]

- 5. MAPK inhibitor shows promise in clinical trial ... [nature.com]

- 6. Drug dosing in the critically ill obese patient—a focus on sedation... [ccforum.biomedcentral.com]

population pharmacokinetics PK model Dilmapimod

Compound Background and Clinical Rationale

Dilmapimod is a potent small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [1] [2]. The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, which are known to be involved in the pathophysiology of conditions like Acute Respiratory Distress Syndrome (ARDS) [1] [2].

The clinical study (NCT00996840) aimed to test the hypothesis that inhibiting p38 with intravenous this compound could provide an anti-inflammatory effect in non-head injury trauma patients identified as being at risk for developing ARDS [1] [2]. C-reactive protein (CRP) was used as a systemic biomarker to assess the pharmacodynamic (PD) response [1] [2].

Population PK Model and Covariate Analysis

A population PK model for this compound was developed using data from 57 severe trauma subjects and 471 concentration records, analyzed with NONMEM software [1] [2].

The table below summarizes the final model structure and key parameter estimates:

| Model Feature | Description |

|---|---|

| Structural Model | 3-compartment model with intravenous infusion [1] [2] |

| Clearance (CL) | 35.87 L/h [1] [2] |

| Volume of Distribution (Vss) | 160 L (sum of central and two peripheral compartments) [1] [2] |

| Dose Proportionality | Exposure increased approximately proportionally with dose [2] |

| Significant Covariate | Body Mass Index (BMI) [1] [2] |

| BMI on CL | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |

| BMI on Q2 | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |

The following diagram illustrates the structure of this 3-compartment model, including the influence of the identified covariate, BMI.

Pharmacodynamics (PD) and PK/PD Relationship

The PD of the system was characterized by modeling the time course of C-reactive protein (CRP) levels following trauma [1] [2].

- PD Model Structure: An indirect response (IDR) model was used, which adequately described the sharp increase in CRP levels post-injury, followed by a slow decline [1] [2].

- Drug Effect: Data exploration suggested that this compound may inhibit the production of CRP (an inhibitory effect on the production rate constant,

Kin) [1] [2]. However, in this particular study, the dataset did not allow for the establishment of a statistically significant concentration-effect relationship in a formal PK/PD model [1] [2].

The logic of this PK/PD relationship is visualized below.

Detailed Experimental Protocol

This section outlines the key methodological details from the Phase IIa clinical study (NCT00996840) for reference in developing application protocols [2].

Study Design

- Type: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study.

- Population: Non-head injury major trauma patients within 24-26 hours post-trauma, at risk for ARDS.

- Dosing:

- Cohorts: Four cohorts with different dosing regimens over 3 consecutive days.

- Doses & Infusion: 3 mg (4h), 7.5 mg (24h), 7.5 mg (4h), and 10 mg (24h) intravenous infusions.

Bioanalytical Methods

- PK Sampling: Sparse sampling schemes tailored to the infusion duration (4h or 24h). Key samples included pre-dose, at end of infusion, and at various time points post-infusion to characterize distribution and elimination [2].

- This compound Assay:

- Technology: Validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS).

- Matrix: Human plasma.

- LLOQ: 0.1 ng/mL [2].

- PD (CRP) Assay:

- Technology: Immuno-turbidimetric assay (CRP Latex, Beckman Coulter).

- Matrix: Human serum.

- Range: 1.0 to 480 mg/L [2].

Population PK/PD Analysis Protocol

- Software: NONMEM.

- Dataset Preparation:

- Data Exclusion: Outlier subjects, concentrations from dosing records with missing information, and pre-dose samples consistent with post-infusion start timing were excluded [2].

- Model Development:

- Structural PK Model: Test compartmental models sequentially. A 3-compartment model was selected based on diagnostic plots and objective function value [1] [2].

- Stochastic Model: Inter-individual variability (IIV) and residual error models were tested.

- Covariate Analysis: Continuous (e.g., BMI, age) and categorical covariates were tested for significance on PK parameters using a stepwise forward inclusion/backward elimination procedure [1] [2].

- PD Model: An indirect response model was developed for placebo data to characterize the time-course of CRP. The drug effect was subsequently explored by linking the inhibitory function to the estimated this compound exposure [1] [2].

- Model Evaluation: Goodness-of-fit plots, visual predictive checks (VPC), and bootstrap methods were used.

Key Conclusions for Researchers

- The popPK analysis successfully characterized this compound's disposition in a critically ill trauma population using a 3-compartment model [1] [2].

- Body Mass Index (BMI) was a statistically significant covariate on clearance (CL) and inter-compartmental clearance (Q2), indicating that patient body size should be considered for dose optimization in this population [1] [2].

- The time course of the PD biomarker (CRP) was well-captured by an indirect response model, which is a common and robust framework for modeling biomarkers with a turnover rate [1] [2].

- This case study exemplifies a standard model-informed drug development (MIDD) approach in a complex clinical setting, integrating sparse data to inform decision-making [3].

References

Pharmacodynamics and Modeling of Dilmapimod: Application Notes and Protocols

Introduction and Mechanism of Action

Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway [1] [2] [3]. The p38 MAPK is a serine-threonine kinase that plays a central role in the intracellular signaling network that regulates the production of pro-inflammatory cytokines [2] [3]. Activation of this pathway is implicated in the pathophysiology of inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS) [2] [3].

In a phase IIa clinical trial (NCT00996840), this compound was administered intravenously to severe trauma patients (excluding those with severe head injury) who were at high risk of developing ARDS [1] [2] [3]. The goal was to leverage its anti-inflammatory effect by inhibiting p38 MAPK early in the inflammatory cascade, thereby potentially preventing the onset of ARDS. C-reactive protein (CRP), a systemic inflammatory biomarker, was used as a key pharmacodynamic marker to evaluate the drug's biological activity [1] [2] [3].

Key Pharmacokinetic and Pharmacodynamic Findings

The analysis of this compound in the target patient population yielded several critical quantitative findings, which are summarized in the table below.

Table 1: Key Population Pharmacokinetic (PK) Parameters of this compound from the Three-Compartment Model

| PK Parameter | Symbol | Population Estimate | Key Covariate (BMI) |

|---|---|---|---|

| Clearance | CL | 35.87 L/h | Increase of 1.79 L/h per 1 kg/m² increase in BMI [1] [2] |

| Inter-compartment Clearance | Q2 | Not fully specified | Increase of 0.52 L/h per 1 kg/m² increase in BMI [1] [2] |

| Steady-State Volume of Distribution | Vss | 160 L | Not identified as a significant covariate [1] [2] |

Table 2: Summary of Pharmacodynamic (PD) Modeling Results for Biomarker Response

| Component | Model Type | Description of Response | Drug Effect |

|---|---|---|---|

| CRP Profile (Post-trauma) | Indirect Response Model | A sharp increase following injury, followed by a slow decrease over time [1] [2] | A trend of inhibited CRP production was observed, but it was not statistically significant in the final model [1] [2] |

| This compound PK/PD | Concentration-CRP Relationship | Exploration of the relationship between plasma this compound concentration and CRP suppression [1] | The small dataset limited the ability to establish a robust PK/PD model [1] [2] |

Detailed Experimental Protocol

This section outlines the core methodology from the clinical trial that generated the data for the PK/PD modeling [2] [3].

Study Design

- Design: Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study.

- Population: Non-head injury major trauma patients (Injury Severity Score >16) at risk for ARDS.

- Treatment: Patients were randomized within 24-26 hours post-trauma to receive either this compound or placebo via IV infusion for 3 consecutive days.

- Dosing Cohorts: Four cohorts with different regimens were studied:

- Cohort 1: 3 mg over 4 hours.

- Cohort 2: 7.5 mg over 24 hours.

- Cohort 3: 7.5 mg over 4 hours.

- Cohort 4: 10 mg over 24 hours.

Bioanalytical Methods

- PK Sample Analysis: this compound concentrations in human plasma were quantified using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL and the upper limit was 100 ng/mL [2] [3].

- PD Sample Analysis: Serum CRP levels were measured using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter). The assay's linear range was from 1.0 to 480 mg/L [2] [3].

Modeling and Software

- Software: All population PK and PD modeling was performed using NONMEM software [1] [2].

- PK Model: A three-compartment model with first-order elimination was developed to characterize the plasma concentration-time profile [1] [2].

- PD Model: An indirect response model was used to characterize the time-course of CRP levels following trauma, with exploration of a drug effect to inhibit the production rate of CRP [1] [2].

Visualization of the PK/PD Relationship

The following diagram illustrates the conceptual relationship between this compound exposure and its pharmacodynamic effect on the CRP biomarker, as explored in the study. The DOT script used to generate it is provided below.

Diagram Title: Conceptual PK/PD Model of this compound Effect on CRP

This diagram summarizes the established three-compartment PK model and the indirect response PD model for CRP. The dashed line indicates the potential inhibitory effect of this compound on CRP synthesis that was explored in the analysis.

Conclusion and Research Implications

The population PK model successfully characterized this compound's disposition in a severely ill trauma population, identifying Body Mass Index (BMI) as a statistically significant covariate on drug clearance [1] [2]. The PD analysis confirmed that an indirect response model adequately describes the natural time-course of CRP after trauma.

While a trend suggesting that this compound inhibits CRP production was noted, the study was likely underpowered (as indicated by the "small dataset") to definitively prove a robust concentration-effect relationship [1] [2]. Despite this limitation, the trial found that a 10 mg dose given as a 24-hour continuous infusion provided the most favorable plasma concentration profile and showed the most pronounced effects on inflammatory markers, including CRP [4]. These findings provide a valuable foundation for the design of future larger clinical trials to evaluate the efficacy of this compound in preventing ARDS and other inflammatory organ injuries.

References

- 1. Population Pharmacokinetics and Pharmacodynamics Modelling of this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics and Pharmacodynamics Modelling of this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome | Drugs in R&D [link.springer.com]

- 4. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor this compound in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilmapimod dosing regimen intravenous infusion

Documented Oral Dosing in Clinical Trials

| Trial Focus | Dose Regimen | Route | Source/Study Details |

|---|---|---|---|

| Neuropathic Pain [1] [2] | 7.5 mg or 15 mg total per day, administered twice daily for two weeks. | Oral | Double-blind, placebo-controlled, crossover study. |

| COPD (Biomarker Study) [3] | Single 25 mg dose. | Oral | Single-dose study to measure pharmacodynamic effects. |

| General Investigational Use [4] | Dosing information "Not Available"; status marked as "Investigational". | (Not Specified) | DrugBank database entry. |

Experimental Protocol & Key Considerations

For research planning, the following details from the published neuropathic pain trial can serve as a methodological reference for oral administration studies [1] [2]:

- Study Design: A double-blind, placebo-controlled, two-period crossover study.

- Treatment Duration: Each treatment period lasted for two weeks, with an intervening washout period of 2-4 weeks.

- Dosing Schedule: Eligible patients received oral dilmapimod or placebo twice daily.

- Efficacy Assessments: The primary endpoint was the average daily pain intensity during the second week of treatment, measured using an 11-point numerical rating scale (NRS). Secondary endpoints included quantitative sensory testing and global impression of change.

- Safety Monitoring: The study reported that this compound was well tolerated with no clinically relevant safety findings.

Mechanism of Action & Research Context

Understanding this compound's mechanism can help guide future research applications:

- Target: this compound is a potent, selective, and reversible inhibitor of the p38α mitogen-activated protein kinase (MAPK) [4] [1].

- Primary Effect: By inhibiting p38 MAPK, it reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [4].

- Downstream Consequences: This inhibition leads to reduced cellular infiltration at inflammation sites and a decrease in systemic inflammatory biomarkers like C-reactive protein (CRP) [1] [3].

The diagram below illustrates this core signaling pathway and the drug's action point.

Suggestions for Further Research

To obtain the intravenous infusion protocol you require, I suggest the following:

- Contact Pharmaceutical Developers: The original developer of this compound (GSK, based on the protocol number GSK Number: MKN106762 in one study [1]) may have conducted unpublished early-phase trials that investigated intravenous dosing.

- Search Clinical Trial Registries: Databases like ClinicalTrials.gov may contain detailed protocol summaries for this compound studies, which might include administration methods not covered in final publications.

- Explore Related Compounds: Review the methodology for other p38 MAPK inhibitors that have advanced in development (e.g., losmapimod, PH-797804) as their intravenous dosing regimens could provide a useful reference framework [5] [6].

References

- 1. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [sciencedirect.com]

- 2. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression changes caused by the p38 MAPK inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Anti-inflammatory agents for the management of COPD [sciencedirect.com]

- 6. Inflammatory Pathways in Coronary Artery Disease [mdpi.com]

Comprehensive Application Notes and Protocols: Dilmapimod-Mediated Inhibition of C-Reactive Protein (CRP) as a Pharmacodynamic Biomarker

Introduction and Mechanism of Action

Dilmapimod (SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating inflammatory responses. The p38 MAPK intracellular signaling pathway responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, ultimately influencing the expression of proinflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are known to stimulate hepatic production of C-reactive protein (CRP). CRP serves as a key systemic biomarker for monitoring the anti-inflammatory activity of this compound in clinical studies, with reductions in CRP levels providing evidence of target engagement and biological activity [1] [2].

The therapeutic potential of this compound has been investigated across multiple clinical conditions characterized by inflammatory pathophysiology, including chronic obstructive pulmonary disease (COPD), severe trauma patients at risk for acute respiratory distress syndrome (ARDS), neuropathic pain following nerve injury, and percutaneous coronary intervention. In each of these conditions, this compound has demonstrated the capacity to modulate inflammatory biomarkers, particularly CRP, though the magnitude and clinical significance of these effects have varied across patient populations and study designs [3] [2] [4]. The following sections provide detailed methodological protocols and analytical approaches for assessing this compound's pharmacokinetic profile and its effects on CRP and other inflammatory biomarkers.

Quantitative Pharmacokinetic and Pharmacodynamic Parameters

Pharmacokinetic Parameters of this compound

The population pharmacokinetic (PK) profile of this compound has been characterized in severe trauma subjects at risk for developing ARDS following intravenous administration. The plasma concentration-time profile of this compound is adequately described by a three-compartment model with multi-exponential elimination [5] [6] [7].

Table 1: Population Pharmacokinetic Parameters of Intravenous this compound

| PK Parameter | Value | Comments |

|---|---|---|

| Clearance (CL) | 35.87 L/h | Significantly influenced by BMI (+1.79 L/h per 1 kg/m² increase) |

| Volume of Distribution (Vss) | 160 L | Sum of Vc, V2, and V3 |

| Inter-compartment Clearance (Q2) | - | Significantly influenced by BMI (+0.52 L/h per 1 kg/m² increase) |

| Dose Proportionality | Approximately proportional | Observed across 3-10 mg dose range |

| Elimination Pattern | Multi-exponential | Rapid distribution to peripheral compartments, followed by slow elimination |

Pharmacodynamic Effects on Inflammatory Biomarkers

This compound treatment demonstrates consistent effects on inflammatory biomarkers across multiple clinical studies, with CRP serving as the primary pharmacodynamic (PD) biomarker for monitoring anti-inflammatory activity.

Table 2: Pharmacodynamic Effects of this compound on Inflammatory Biomarkers

| Biomarker | Effect of this compound | Clinical Context | Significance |

|---|---|---|---|

| C-reactive Protein (CRP) | Trend toward inhibition of production | Severe trauma at risk for ARDS | Primary PD biomarker |

| CRP | Reduction | COPD | Systemic anti-inflammatory effect |

| CRP | Attenuation of increase | Percutaneous coronary intervention | Systemic anti-inflammatory effect |

| Fibrinogen | Reduction | COPD | Systemic anti-inflammatory effect |

| IL-6, IL-8, sTNF-R1 | Most different vs. placebo at 10 mg/24h | Severe trauma | Secondary PD biomarkers |

| Gene Expression | Modulation of STAT1, MMP-9, CAV1, IL-1β | COPD | Potential mechanism for fibrinogen effects |

Experimental Protocols and Methodologies

Population Pharmacokinetic/Pharmacodynamic Modeling

Protocol Overview: The population PK and PD modeling approach characterizes this compound plasma concentration-time profiles and its relationship with CRP levels using nonlinear mixed-effects modeling implemented in NONMEM software [5] [6] [7].

Population PK Model: A three-compartment population PK model was developed to characterize this compound's PK profile in severe trauma subjects. The model evaluated the potential effects of available covariates (e.g., body mass index, age, organ function) on this compound pharmacokinetics. Body mass index (BMI) was identified as a statistically significant covariate on both clearance (CL) and inter-compartment clearance (Q2), with each 1 kg/m² increase in BMI resulting in a 1.79 L/h increase in CL and a 0.52 L/h increase in Q2 [5] [7].

Indirect Response PD Model: The CRP profile following tissue injury was adequately described by an indirect response model, characterized by a sharp increase in CRP levels following injury, followed by a slow decline. The model explored the inhibitory effect of this compound on CRP production, with data exploration indicating a potential drug effect, though the small dataset did not show statistically significant improvement in the PK/PD modeling [5] [6].

Model Evaluation: The final population PK model was evaluated using diagnostic plots, visual predictive checks, and bootstrap analysis to assess model stability and performance. The model adequately described the observed this compound plasma concentration-time profiles in severe trauma subjects at risk for ARDS [6].

Assessment of Gene Expression Changes

Protocol Overview: Analysis of gene expression changes in blood and sputum samples from COPD patients following this compound treatment provides insights into the molecular mechanisms underlying its effects on inflammatory biomarkers [1] [2].

Sample Collection: Whole blood samples were collected in PAXgene blood RNA tubes at pre-dose and 1, 2, and 6 hours post-dose. Sputum induction was performed using hypertonic saline, with processed cells collected in TRIZOL reagent for RNA preservation [2].

RNA Processing and Microarray: Total RNA was extracted using robotic extraction (Biorobot 8000), with quality assessment via spectrophotometry and Agilent Bioanalyzer. For whole-blood samples, total RNA was converted to amplified antisense sscDNA using the NuGEN Ovation RNA Amplification System V2, followed by fragmentation, biotin labeling, and hybridization to Affymetrix Human Genome HG-U133plus2 GeneChip arrays [2].

Pathway Analysis: Gene expression data were analyzed to identify pathways and networks modulated by this compound. STAT1, MMP-9, CAV1, and IL-1β were identified as genes regulated by this compound that could influence fibrinogen levels, while only IL-1β was identified as a gene regulating CRP levels, suggesting p38 MAPK inhibition affects specific inflammatory pathways differentially [1] [2].

Clinical Dosing Protocols

Protocol Overview: Multiple dosing regimens have been employed in clinical studies of this compound across different patient populations and routes of administration [5] [3] [4].

Intravenous Administration in Trauma Patients: In a phase IIa randomized, double-blind, placebo-controlled study in severe trauma patients at risk for ARDS, this compound was administered via intravenous infusion for 3 consecutive days in four distinct cohorts with different dosing regimens [5] [3]:

- Cohort 1: 3 mg IV infused over 4 hours

- Cohort 2: 7.5 mg IV infused over 24 hours

- Cohort 3: 7.5 mg IV infused over 4 hours

- Cohort 4: 10 mg IV infused over 24 hours

Pharmacokinetic modeling indicated that the 10 mg dose administered as a continuous infusion over 24 hours provided the most favorable plasma concentration profile and demonstrated the greatest differences in inflammatory markers compared to placebo [3].

Oral Administration in Neuropathic Pain: In a double-blind, placebo-controlled, crossover study in patients with neuropathic pain following nerve injury, oral this compound was administered at 7.5 mg/day and 15 mg/day for two-week treatment periods, separated by a two-week washout period [4].

Analytical Methodologies

Bioanalytical Methods for Quantifying this compound

Sample Processing: Human plasma samples were analyzed for this compound using a validated analytical method based on protein precipitation followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis [5] [7].

Quantification Range: The lower limit of quantification for this compound was 0.1 ng/mL using a 50 μL aliquot of human plasma, with an upper limit of quantification of 100 ng/mL [5] [7].

Quality Control: Quality control samples prepared at three different analyte concentrations were included with each batch of study samples. Acceptance criteria required no more than one-third of total QC results and no more than one-half of results from each concentration level to deviate from nominal concentration by more than 15% [5].

Biochemical Assays for Inflammatory Biomarkers

CRP Quantification: Human serum CRP levels were quantified by an immuno-turbidimetric assay (CRP Latex, Beckman Coulter), in which CRP reacts with anti-human CRP antibodies coated on latex particles to form insoluble aggregates. The assay linear range for CRP was from 1.0 to 480 mg/L [5] [7].

Gene Expression Validation: Real-time PCR was performed on blood and sputum RNA to validate microarray results. Selected genes included CCL5, HSPB1 (HSP27), IL-1β, IL-6, IL-8, MMP-9, and TNF-α in blood, and CCL4, CXCL1, CXCL10, HSPB1, IL-1β, IL-6, IL-8, PPARγ, and TNF-α in sputum. Housekeeping genes for normalization included RL19, GAPDH, β-actin, and cyclophilin [2].

Technical Considerations and Limitations

BMI Impact on Dosing: The significant effect of BMI on this compound clearance suggests that body size-based dosing may be necessary to achieve consistent drug exposure across diverse patient populations [5] [7].

Sample Timing for PD Assessment: The indirect response model for CRP indicates that careful timing of biomarker assessments is crucial, as CRP levels naturally fluctuate following tissue injury, potentially obscuring drug effects if measured at suboptimal timepoints [5] [6].

Biomarker Specificity: While CRP serves as a useful systemic biomarker for p38 inhibition, gene expression analyses suggest that p38 MAPK inhibition affects inflammatory pathways differentially, with distinct mechanisms underlying changes in CRP versus fibrinogen levels [1] [2].

Statistical Power: The exploration of PK/PD relationships in the severe trauma population was limited by small sample size, highlighting the need for appropriately powered studies to detect statistically significant drug effects on inflammatory biomarkers [5] [6].

Conclusion

This compound represents a promising approach for targeting inflammation through inhibition of the p38 MAPK pathway. The methodologies outlined in these Application Notes and Protocols provide researchers with standardized approaches for assessing the pharmacokinetics, pharmacodynamics, and biomarker responses associated with this compound treatment across various clinical contexts. The consistent effect of this compound on CRP levels supports its utility as a primary pharmacodynamic biomarker for establishing proof-of-mechanism in early-phase clinical trials of p38 MAPK inhibitors.

Schematic Representation of this compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its effects on inflammatory biomarkers:

References

- 1. Gene expression changes caused by the p38 MAPK ... [pubmed.ncbi.nlm.nih.gov]

- 2. Gene expression changes caused by the p38 MAPK inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized Dose-Escalation Study of the Safety and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [sciencedirect.com]

- 5. PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics and Pharmacodynamics ... [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics and Pharmacodynamics ... [link.springer.com]

Analytical Method for Dilmapimod in Human Plasma

The core methodology for the quantification of Dilmapimod (also referred to as SB-681323) in human plasma is summarized in the table below [1] [2].

| Method Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |

| Sample Volume | 50 µL aliquot of human plasma [1] [2] |

| Sample Preparation | Protein Precipitation [1] [2] |

| Quantification Range | 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) [1] [2] |

| Quality Control (QC) | QC samples at three concentrations were included in each batch alongside calibration standards [1] [2] |

| Run Acceptance Criteria | No more than one-third of total QC results, and no more than half at each concentration level, could deviate from the nominal concentration by more than 15% [1] [2] |

Application in a Clinical Pharmacokinetic Study

The analytical method was used in a Phase IIa clinical trial to characterize the population pharmacokinetics of this compound in severe trauma subjects at risk for Acute Respiratory Distress Syndrome (ARDS) [1].

| Study Aspect | Details |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled study in non-head injury trauma patients (NCT00996840) [1] [3] |

| Dosing | Intravenous infusion over 4 or 24 hours for 3 consecutive days at doses of 3 mg, 7.5 mg, and 10 mg [1] [3] |

| PK Sampling (4-h infusion) | Pre-dose, 4, 4.25, 5, 8, 12 h post-dose on Day 1; pre-dose on Days 2 & 3; 24 h after the third dose [1] |

| PK Sampling (24-h infusion) | Pre-dose on Days 1 & 2; on Day 3: pre-dose, 24 h, 24h10min, 24h45min, 27h, 34h, 40h, 48h [1] |

| Key PK Findings | - A three-compartment model best described the plasma concentration-time profile [1] [4].

- Population clearance (CL) was 35.87 L/h, and steady-state volume of distribution (Vss) was 160 L [1] [4].

- Body Mass Index (BMI) was a statistically significant covariate, affecting clearance and inter-compartmental clearance [1] [2] [4]. |

The following diagram illustrates the workflow from sample collection to data analysis in this clinical PK study.

Detailed Experimental Protocol

Based on the search results, here is a more detailed breakdown of the experimental procedure:

Sample Collection and Storage

- Collection: Blood samples were collected into tubes containing the anticoagulant EDTA [5].

- Processing: Samples were immediately chilled on wet ice after collection. Plasma was separated by centrifugation at approximately 3000g [5].

- Storage: The plasma supernatant was promptly transferred to polypropylene tubes and frozen at approximately -20°C until analysis [5].

Chromatography and Mass Spectrometry While the specific details of the HPLC columns, mobile phase composition, and MS/MS transitions are not provided in the available search results, the general principle of HPLC-MS/MS involves:

- Chromatography: Separation of this compound from other plasma components using a reverse-phase HPLC column.

- Detection: Detection and quantification using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity.

Mechanism of Action and Biomarker Analysis

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) [1] [6] [7]. This intracellular signaling pathway regulates the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [6] [7]. The diagram below illustrates the signaling pathway and the downstream effects measured in the clinical study.

In the clinical study, C-reactive protein (CRP) was used as a systemic pharmacodynamic biomarker of p38 inhibition [1]. The CRP profile post-injury was described by an indirect response model. Although data exploration indicated a trend of this compound inhibiting CRP production, the effect did not reach statistical significance in the PK/PD modeling, potentially due to the small dataset [1] [2] [4].

References

- 1. Population Pharmacokinetics and Pharmacodynamics ... [link.springer.com]

- 2. PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized Dose-Escalation Study of the Safety and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics and Pharmacodynamics ... [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Clinical trial of the p38 MAP kinase inhibitor this compound in ... [sciencedirect.com]

Dilmapimod gene expression analysis blood sputum

Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a central intracellular signaling cascade that responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, to regulate the expression of proinflammatory mediators. In chronic obstructive pulmonary disease (COPD), activation of p38 MAPK is increased in the lungs, contributing to sustained inflammation and disease progression. Systemic inflammation in COPD, characterized by elevated biomarkers such as C-reactive protein (CRP) and fibrinogen, is associated with poor clinical outcomes, including increased mortality, exacerbation rates, and hospitalization.

Dilmapimod, a selective p38 MAPK inhibitor, has been investigated for its potential to modulate inflammatory responses in COPD. This document provides a detailed protocol for gene expression analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial of this compound in COPD patients. The primary objective is to elucidate the effects of p38 MAPK inhibition on the inflammatory genome in systemic circulation and the lung microenvironment, with a focus on transcriptomic changes linked to CRP and fibrinogen regulation.

Study Design and Patient Cohort

This analysis is based on a subset of samples from a clinical trial described by Betts et al. (2015). Key design elements are summarized below.

Patient Enrollment and Demographics

- Cohort Size: 17 COPD patients (12 male, 5 female).

- Inclusion Criteria:

- Age 40–75 years.

- Post-bronchodilator FEV₁ >50% and <80% predicted.

- Serum CRP ≥1 mg/L at screening.

- Ability to produce a viable sputum sample (≥50% viable cells).

- Exclusion Criteria:

- Active tuberculosis, lung cancer, or significant bronchiectasis.

- Respiratory infection symptoms at study initiation.

- Rheumatoid arthritis, connective tissue disorders, or other chronic inflammatory conditions.

- Key Baseline Characteristics (Mean ± SD):

- Age: 63.2 ± 8.4 years.

- Pre-bronchodilator FEV₁: 56.3 ± 8.2% predicted.

- CRP (median): 2.4 mg/L (range: 1–26.4).

Study Design and Dosing

- A single oral dose of This compound 25 mg or placebo was administered.

- Blood samples were collected at pre-dose and 1, 2, and 6 hours post-dose.

- Induced sputum samples were collected 2 hours post-dose.

- Gene expression analysis was performed on 15 blood samples and 14 sputum samples after quality exclusions.

Sample Collection and Processing Protocols

Blood Collection and RNA Stabilization

- Collect 5 mL of whole blood into PAXgene Blood RNA Tubes (Qiagen).

- Invert tubes 8–10 times gently to mix.

- Incubate at room temperature for 2 hours for RNA stabilization.

- Store samples at –20°C prior to RNA extraction.

Sputum Induction and Processing

- Induce sputum using hypertonic saline inhalation.

- Process sputum cells using dithiothreitol (DTT) to dissociate mucus.

- Centrifuge to pellet cells and resuspend in TRIZOL reagent for RNA preservation.

RNA Extraction and Quality Control

- Extract total RNA robotically using a Biorobot 8000 (Qiagen).

- Assess RNA quality using:

- Spectrophotometry: A260/A280 ratio.

- Agilent Bioanalyzer: 28S/18S ribosomal RNA ratio and RNA Integrity Number (RIN).

- Only samples with high-quality RNA (A260/A280 ≈ 1.8–2.0, RIN >7) were used for downstream analysis.

Gene Expression Profiling Workflow

The experimental workflow for transcriptomic analysis is illustrated below. This diagram outlines the key steps from sample collection to data analysis.

Figure 1: Workflow for gene expression analysis of blood and sputum samples.

Whole-Genome Microarray Analysis

- Amplification: Convert 50 ng of total RNA to amplified antisense ssDNA using the NuGEN Ovation RNA Amplification System V2.

- Purification: Use Agencourt AMPure Magnetic Bead Purification System (Beckman Coulter).

- Fragmentation and Labeling: Fragment and biotinylate cDNA using the FL-Ovation cDNA Biotin Module V2 (NuGEN).

- Hybridization: Hybridize to Affymetrix Human Genome HG-U133 Plus 2.0 GeneChip.

- Scanning: Wash and scan arrays on a GeneChip 3000 scanner (Affymetrix).

- Quality Control: Assess using GeneChip Operating System (GCOS) report files.

Real-Time PCR Validation

- Reverse Transcription: Use High Capacity cDNA Archive Kit (Applied Biosystems).

- Gene Targets:

- Blood: CCL5, HSPB1 (HSP27), IL-1β, IL-6, IL-8, MMP-9, TNF-α.

- Sputum: CCL4, CXCL1, CXCL10, HSPB1, IL-1β, IL-6, IL-8, PPARγ, TNF-α.

- Housekeeping Genes: RL19, GAPDH, β-actin, cyclophilin.

- Platforms: TaqMan 5′ nuclease assay or SYBR Green.

- Throughput: Array cDNA into 384-well plates using a Biomek FX robot (Beckman Coulter).

Data Analysis and Bioinformatics